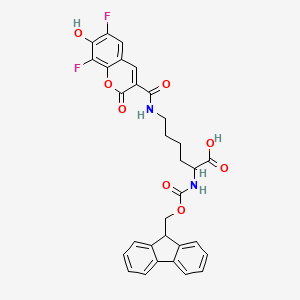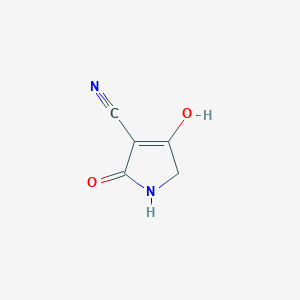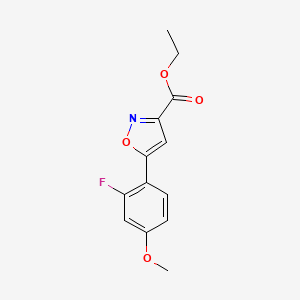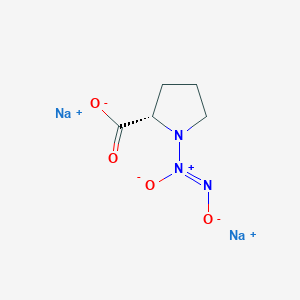
PROLI NONOate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROLI NONOate, also known as Disodium 1-[(2-carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate, is a nitric oxide donor compound. It is part of the diazeniumdiolate family, which are known for their ability to release nitric oxide under physiological conditions. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: PROLI NONOate is synthesized by reacting proline with nitric oxide under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the diazeniumdiolate structure. The reaction is carried out under anaerobic conditions to prevent the oxidation of nitric oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: PROLI NONOate primarily undergoes decomposition reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. At physiological pH (7.4), the compound has a half-life of approximately 1.8 seconds at 37°C .
Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers, particularly those maintaining a neutral to slightly basic pH. Sodium hydroxide is commonly used to prepare stock solutions of the compound for experimental purposes .
Major Products Formed: The primary product of this compound decomposition is nitric oxide. This release of nitric oxide is highly controlled and predictable, making this compound a valuable tool in research and therapeutic applications .
Applications De Recherche Scientifique
PROLI NONOate has a wide range of applications in scientific research due to its ability to release nitric oxide in a controlled manner. Some of the key applications include:
Chemistry: Used as a reagent to study nitric oxide-related chemical reactions and mechanisms.
Biology: Employed in experiments to investigate the role of nitric oxide in cellular signaling, gene expression, and apoptosis.
Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nitric oxide-releasing materials for antimicrobial and anti-biofilm applications .
Mécanisme D'action
The mechanism of action of PROLI NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. Nitric oxide can also react with superoxide to form peroxynitrite, which has antimicrobial and cytotoxic properties .
Comparaison Avec Des Composés Similaires
- DETA NONOate
- DEA NONOate
- MAHMA NONOate
Each of these compounds has unique properties in terms of nitric oxide release kinetics and stability, allowing researchers to choose the most appropriate compound for their specific experimental needs.
Propriétés
Formule moléculaire |
C5H7N3Na2O4 |
|---|---|
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |
Clé InChI |
BWIOFDWWAQUTIZ-SUPBRFLVSA-L |
SMILES isomérique |
C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
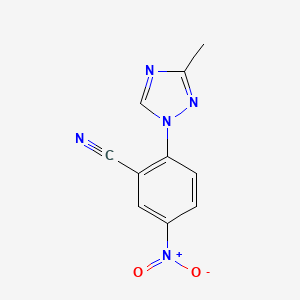
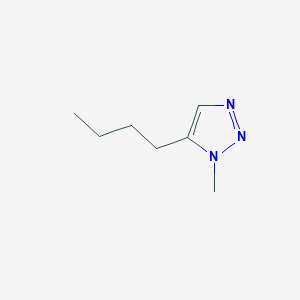
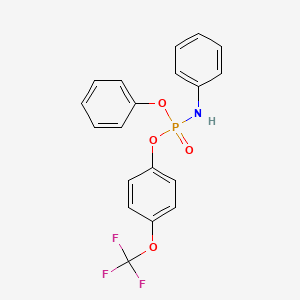
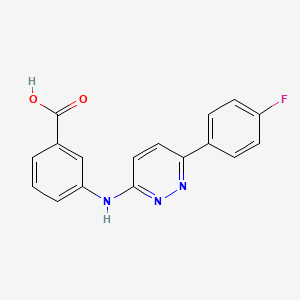
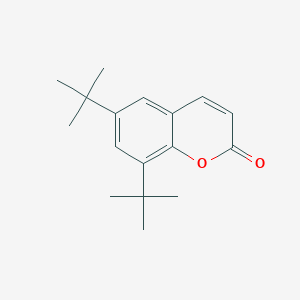
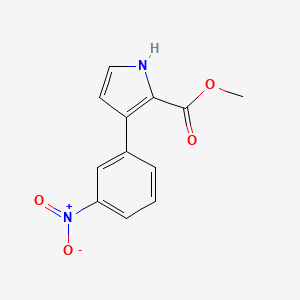
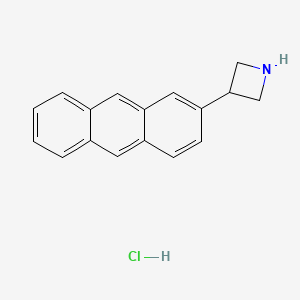
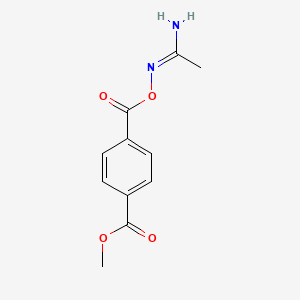
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
